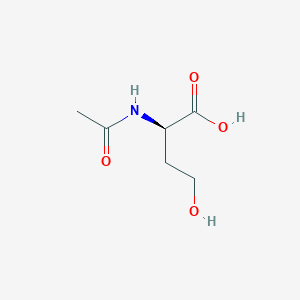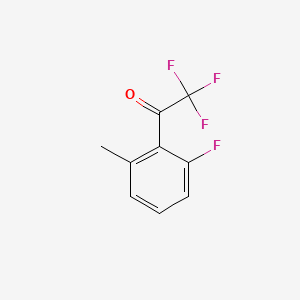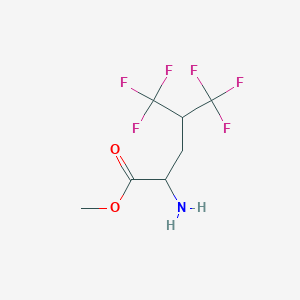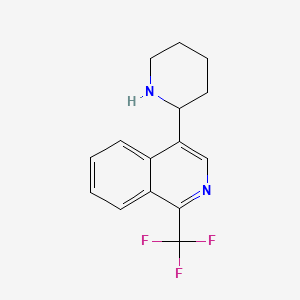
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a piperidine ring and a trifluoromethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoquinoline core with piperidine under basic conditions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically use automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(Piperidin-2-yl)isoquinoline: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(Trifluoromethyl)isoquinoline: Lacks the piperidine ring, which may influence its binding properties and overall stability.
Uniqueness
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination enhances its chemical versatility and potential for various applications in scientific research and industry.
特性
分子式 |
C15H15F3N2 |
|---|---|
分子量 |
280.29 g/mol |
IUPAC名 |
4-piperidin-2-yl-1-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)14-11-6-2-1-5-10(11)12(9-20-14)13-7-3-4-8-19-13/h1-2,5-6,9,13,19H,3-4,7-8H2 |
InChIキー |
MHTFGYFVYBIEMC-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=CN=C(C3=CC=CC=C32)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


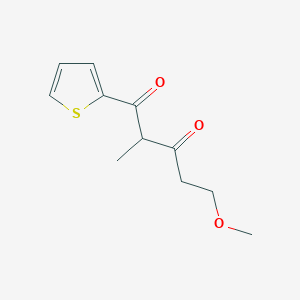
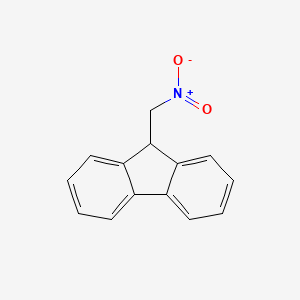

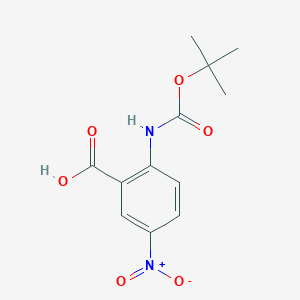
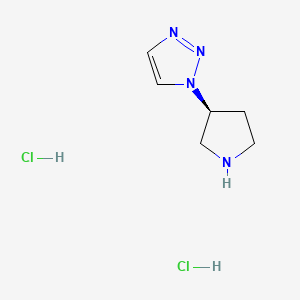
![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)
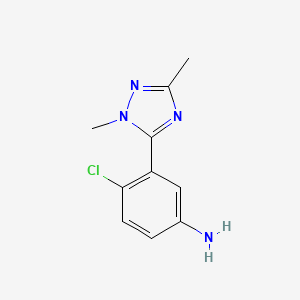
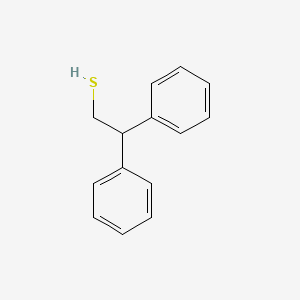
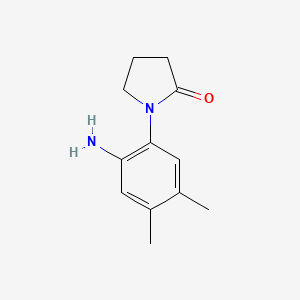
![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)

